
2-Methylanthraquinone
Overview
Description
2-Methylanthraquinone (2-MAQ; CAS 84-54-8) is a derivative of anthraquinone (9,10-anthracenedione), characterized by a methyl group substitution at the C-2 position of the anthraquinone core. It is synthesized via nitration and oxidation of anthraquinone derivatives (e.g., starting from 2-methylanthracene) or through catalytic acylation strategies . Key applications include:
Preparation Methods
Comparative Analysis of Synthesis Methods
The Friedel-Crafts method excels in laboratory settings due to its straightforward purification, whereas the cyclization route is better suited for large-scale production, minimizing solvent waste and chromatographic steps.
Reaction Mechanisms and Pathways
Friedel-Crafts Acylation Mechanism
The reaction proceeds through a three-step pathway:
- Acylium Ion Generation : Interaction of phthalic anhydride with a Lewis acid (e.g., AlCl₃) forms an acylium ion.
- Electrophilic Substitution : The acylium ion attacks toluene at the para position, forming a ketone intermediate.
- Cyclization and Aromatization : Intramolecular dehydration yields the anthraquinone structure.
Acid-Catalyzed Cyclization Mechanism
- Carbonyl Activation : Protonation of para-toluyl benzoic acid by sulfuric acid generates a resonance-stabilized carbocation.
- Ring Closure : Nucleophilic attack by the aromatic ring forms the central quinone structure.
- Dehydration : Loss of water completes the synthesis.
Industrial Applications and Scalability
The cyclization method dominates industrial production due to its cost-effectiveness and compatibility with continuous processing. For example, in Example 2 of US Patent 2,293,782, 364.0 parts of crude 2-methylanthraquinone are processed in a single batch, demonstrating scalability. Furthermore, the resulting 1-nitro-2-methylanthraquinone derivative achieves a 49% yield in subsequent condensation reactions, underscoring the method’s reliability.
Chemical Reactions Analysis
Types of Reactions
Tectoquinone undergoes various chemical reactions, including:
Oxidation: The methyl group in tectoquinone can be oxidized to form anthraquinone-2-carboxylic acid.
Reduction: Tectoquinone can be reduced to form 1-amino-2-methyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Chlorine and nitric acid are used for chlorination and nitration reactions, respectively.
Major Products Formed
Anthraquinone-2-carboxylic acid: from oxidation.
1-amino-2-methyl derivative: from reduction.
1-chloro-2-methylanthraquinone: and 1-nitro-2-methylanthraquinone from substitution reactions.
Scientific Research Applications
Tectoquinone has a wide range of applications in scientific research:
Mechanism of Action
Tectoquinone exerts its effects through various mechanisms:
Mosquito Larvicide: It disrupts the normal development of mosquito larvae, leading to their death.
SARS-CoV-2 Inhibition: Tectoquinone inhibits the main protease of SARS-CoV-2, preventing the virus from replicating.
Comparison with Similar Compounds
Comparison with Structurally Similar Anthraquinones
Anthraquinone (AQ)
Anthraquinone-2-carboxylic Acid (AQCA)
1-Hydroxy-2-methylanthraquinone
2-Ethylanthraquinone (2-EAQ)
Key Research Findings
Industrial Performance
- Kraft Pulping : Adding 0.03% 2-MAQ reduces kappa number by 2.2–6.0 points and increases carbohydrate yield by 1.7–2.2%, outperforming AQ .
- Environmental Safety : Residual 2-MAQ in pulp is negligible (1.70–6.00 mg/kg) after washing, making it safe for food packaging .
Toxicity Profile
- Mutagenicity: Non-mutagenic in Salmonella typhimurium assays, unlike teak extracts containing deoxylapachol .
- Human Cells : Induces DNA damage and ROS production in A549 lung cells at high concentrations .
Biological Activity
2-Methylanthraquinone (2-MAQ) is a naturally occurring anthraquinone derivative known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its chemical formula and is classified as a 9,10-anthraquinone with a methyl group at the 2-position. Its structure contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, research demonstrated that it induces apoptosis in HepG2 liver cancer cells through mitochondrial pathways. Mechanistic studies revealed:
- Caspase Activation : Upregulation of caspases-3, -8, and -9 was observed, indicating the involvement of both mitochondrial apoptotic and death receptor pathways .
- Reactive Oxygen Species (ROS) : Treatment with 2-MAQ resulted in increased ROS levels, which are known to play a crucial role in cancer cell apoptosis .
- Gene Expression Changes : The expression of pro-apoptotic genes like p53 and Bax increased significantly, while anti-apoptotic Bcl-2 levels decreased .
Antibacterial Activity
The antibacterial effects of this compound have also been investigated. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of bacterial growth. The results indicated that:
- Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains, showcasing the compound's potential as an antibacterial agent .
- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving zebrafish embryos:
- LC50 Values : The lethal concentration for 50% of the population (LC50) was established at varying concentrations, with significant malformations and mortality observed at higher doses (50 mg/L and above) .
- Biochemical Markers : The compound affected lactate dehydrogenase (LDH) activity, indicating potential cytotoxic effects at elevated concentrations. Glutathione-S-transferase (GST) activity was notably higher in gills compared to body tissues, suggesting tissue-specific responses to exposure .
Summary of Biological Activities
Case Studies
- HepG2 Cell Line Study : The anticancer effects were confirmed through various assays, including flow cytometry for apoptosis detection and Western blot analysis for protein expression changes .
- Zebrafish Model : Toxicological studies using zebrafish provided insights into the compound's safety profile, revealing both lethal and sub-lethal effects on development and biochemical markers .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-Methylanthraquinone, and how do their yields compare under varying catalytic conditions?
- Methodological Answer : The primary synthesis routes include:
- Cyclization of 2-(4'-methylbenzoyl) benzoic acid using aluminum trichloride or fuming sulfuric acid as catalysts, yielding crystalline this compound .
- One-pot Diene synthesis with Mo-V-P heteropoly acid catalysts, achieving up to 80% yield when substituting dioxane with diglyme as the solvent. Catalyst-to-substrate ratios (e.g., 0.5:1 HPA-10:NQ) minimize side oxidation and improve efficiency .
Comparative studies using GC-MS or HPLC are recommended to quantify yields under varying conditions.
Q. How is this compound utilized as a redox mediator in the pulping industry, and what analytical methods validate its efficiency?
- Methodological Answer : this compound acts as a pulping additive by penetrating wood chips, undergoing reduction to 2-methylanthrahydroquinone, and oxidizing lignin components in a redox cycle. This accelerates delignification and improves pulp yield .
- Validation methods :
- Redox potential measurements via cyclic voltammetry to monitor quinone/hydroquinone interconversion.
- Kappa number analysis to quantify residual lignin in pulp .
Q. What spectroscopic techniques are recommended for characterizing this compound derivatives, and how do substituents affect spectral interpretation?
- Methodological Answer :
- NMR (¹H/¹³C) : Identifies methyl group positioning (e.g., δ 2.6 ppm for C-2 methyl protons) and substituent effects (e.g., nitro groups at C-1 cause downfield shifts in adjacent protons) .
- FT-IR : Carbonylic C=O stretches at ~1670 cm⁻¹; substituents like hydroxyl or amino groups alter absorption bands .
- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 222.24 confirm the parent structure, with fragmentation patterns indicating substituent locations .
Q. What are the acute toxicity thresholds of this compound in aquatic models, and how do these values inform laboratory safety protocols?
- Methodological Answer :
- Zebrafish embryos : LC₅₀ > 100 mg/L (72-hour exposure) .
- A. aegypti larvae : LC₅₀ = 1.10 µg/mL (24 h) and 0.75 µg/mL (48 h) .
Safety protocols include: - PPE : Impervious gloves, lab coats, and fume hoods to prevent inhalation/skin contact .
- Spill management : Absorbent materials (e.g., vermiculite) and neutral-pH disposal to avoid aquatic contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve >80% yield in the one-pot synthesis of this compound derivatives?
- Methodological Answer :
- Solvent optimization : Replace dioxane with diglyme to stabilize intermediates and reduce side reactions .
- Catalyst tuning : Lower HPA-10 catalyst loading (molar ratio 0.5:1 substrate:HPA) to minimize overoxidation while maintaining redox activity .
- In-situ monitoring : Use UV-Vis spectroscopy to track anthraquinone formation at λ ~ 330 nm.
Q. What computational approaches predict the bioactivity of this compound derivatives in anticancer research?
- Methodological Answer :
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity in hypoxic tumor cells .
- Molecular docking : Simulate interactions with ROS/JNK pathway targets (e.g., MAP kinases) using AutoDock Vina .
- ADMET prediction : SwissADME tools assess pharmacokinetic properties (e.g., LogP ~3.2 for optimal membrane permeability) .
Q. How does this compound's redox behavior in alkaline pulping liquors influence lignin degradation kinetics?
- Methodological Answer :
- Electrochemical analysis : Measure reduction potentials (E₁/₂ ~ -0.55 V vs. Ag/AgCl) to quantify redox cycling efficiency .
- Kinetic modeling : Apply pseudo-first-order kinetics to lignin oxidation rates, with rate constants (k) dependent on quinone concentration and temperature .
Q. What mechanisms underlie the selective cytotoxicity of this compound bioreductive agents in hypoxic tumor environments?
- Methodological Answer :
- Enzymatic reduction : NADPH-dependent reductases convert this compound to hydroquinone, generating reactive quinonemethide intermediates under hypoxia .
- Cytotoxicity assays : Compare IC₅₀ values in normoxic vs. hypoxic EMT6 cells using MTT assays. Hypoxic selectivity ratios >3 indicate bioreductive activation .
Q. How do conflicting reports on this compound's environmental persistence inform risk assessment methodologies?
- Methodological Answer :
Properties
IUPAC Name |
2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGQARXZDRHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041439 | |
Record name | 2-Methylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-54-8 | |
Record name | 2-Methylanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9P233HWAJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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